molecular formula C11H14FNO2 B14836511 3-Cyclopropoxy-6-fluoro-2-isopropoxypyridine

3-Cyclopropoxy-6-fluoro-2-isopropoxypyridine

Cat. No.: B14836511
M. Wt: 211.23 g/mol
InChI Key: VNMXKGLHFUXGHM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-fluoro-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol It is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and an isopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-fluoro-2-isopropoxypyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-fluoro-2-isopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluoro and isopropoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

3-Cyclopropoxy-6-fluoro-2-isopropoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-fluoro-2-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and isopropoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-fluoro-2-isopropoxypyridine is unique due to the specific arrangement of its substituents, which can result in distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-cyclopropyloxy-6-fluoro-2-propan-2-yloxypyridine

InChI

InChI=1S/C11H14FNO2/c1-7(2)14-11-9(15-8-3-4-8)5-6-10(12)13-11/h5-8H,3-4H2,1-2H3

InChI Key

VNMXKGLHFUXGHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)F)OC2CC2

Origin of Product

United States

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